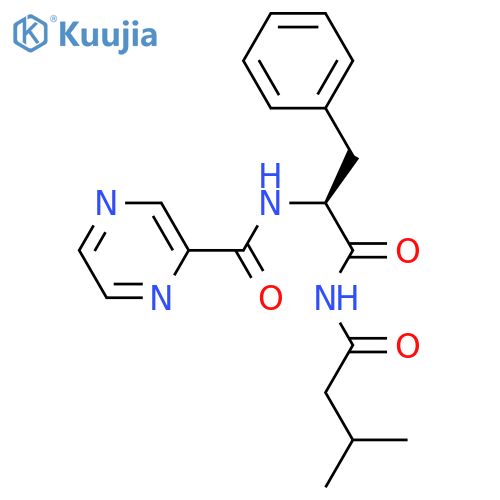Cas no 862894-96-0 (N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib)
N(1-(3-メチルブタナミド) N(1-デス(ホウ酸)) ボルテゾミブは、プロテアソーム阻害剤の一種であり、改良された化学構造を有する化合物です。この化合物は、ホウ酸基を除去した構造を持つため、従来のボルテゾミブとは異なる薬理学的特性を示します。特に、細胞透過性の向上や代謝安定性の改善が期待され、抗腫瘍活性の最適化が可能です。また、選択的なプロテアソーム阻害作用により、がん細胞に対する特異的な効果が高まることが特徴です。この化合物は、研究用途において、新規治療法の開発や作用機序の解明に有用です。

862894-96-0 structure
商品名:N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib
CAS番号:862894-96-0
MF:C19H22N4O3
メガワット:354.402984142303
CID:1030964
N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib 化学的及び物理的性質
名前と識別子
-
- (S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide
- N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib
- N-[(2S)-1-(3-methylbutanoylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
- Bortezomib Impurity 23
- N-[(1S)-2-[(3-Methyl-1-oxobutyl)amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide (ACI)
- Pyrazinecarboxamide, N-[(1S)-2-[(3-methyl-1-oxobutyl)amino]-2-oxo-1-(phenylmethyl)ethyl]- (9CI)
-
- インチ: 1S/C19H22N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,22,26)(H,23,24,25)/t15-/m0/s1
- InChIKey: WREPYMVPDVCLPX-HNNXBMFYSA-N
- ほほえんだ: [C@H](C(=O)NC(=O)CC(C)C)(NC(C1N=CC=NC=1)=O)CC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 10
N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099002168-1g |
(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
862894-96-0 | 95% | 1g |
$760.32 | 2023-08-31 | |
| TRC | M294055-500mg |
N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib |
862894-96-0 | 500mg |
$ 1978.00 | 2023-09-07 | ||
| Chemenu | CM109680-1g |
(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
862894-96-0 | 95%+ | 1g |
$*** | 2023-05-29 | |
| TRC | M294055-5mg |
N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib |
862894-96-0 | 5mg |
$ 138.00 | 2023-09-07 | ||
| TRC | M294055-50mg |
N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib |
862894-96-0 | 50mg |
$ 940.00 | 2023-09-07 | ||
| Chemenu | CM109680-1g |
(S)-N-(1-(3-Methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide |
862894-96-0 | 95%+ | 1g |
$893 | 2021-08-06 |
N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
862894-96-0 (N(1-(3-Methylbutanamido) N(1-Des(boric Acid)) Bortezomib) 関連製品
- 289472-80-6(N-(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl-2-pyrazinecarboxamide)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2279938-29-1(Alkyne-SS-COOH)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
